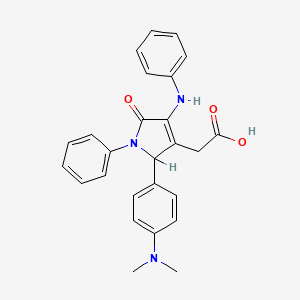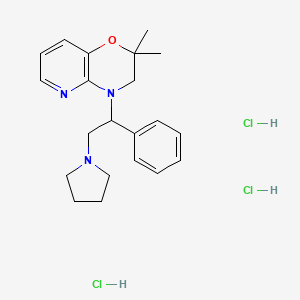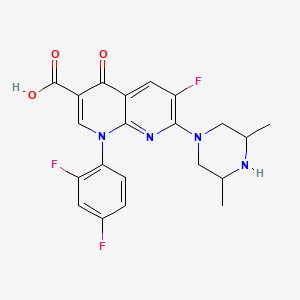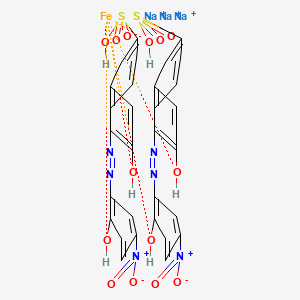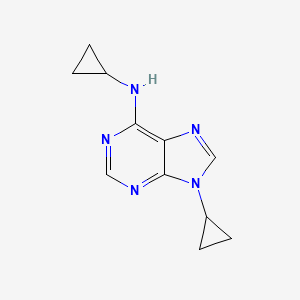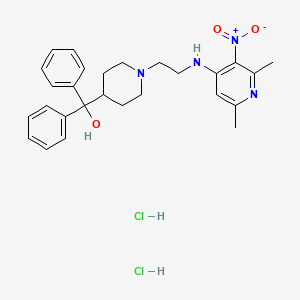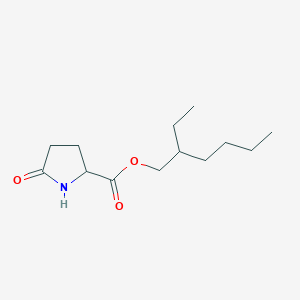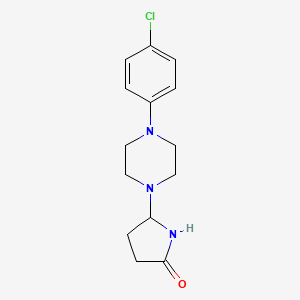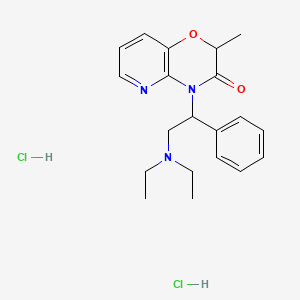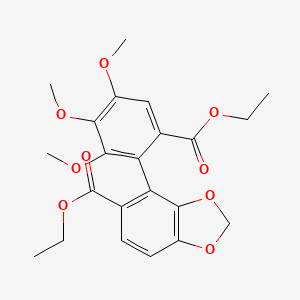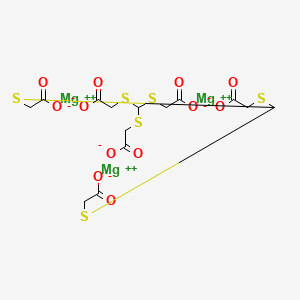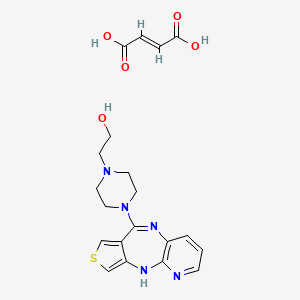
2-(4-(10H-Pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-yl)-1-piperazinyl)ethanol 2-butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(10H-Pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-yl)-1-piperazinyl)ethanol 2-butenedioate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(10H-Pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-yl)-1-piperazinyl)ethanol 2-butenedioate typically involves multi-step organic reactions. The process may start with the preparation of the core diazepine structure, followed by the introduction of the piperazine and ethanol groups. Common reagents used in these reactions include:
Starting Materials: Pyridine, thiophene, and diazepine derivatives.
Reagents: Reducing agents, oxidizing agents, and catalysts.
Conditions: Controlled temperature, pressure, and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study the interactions between heterocyclic compounds and biological macromolecules. It can also be used in the design of new drugs targeting specific enzymes or receptors.
Medicine
The compound’s potential medicinal applications include its use as a therapeutic agent for various diseases. Its structure suggests possible activity against neurological disorders, cancer, and infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-(10H-Pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-yl)-1-piperazinyl)ethanol 2-butenedioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.
Receptor Modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Diazepines: Compounds with a similar core structure, used in various therapeutic applications.
Piperazines: Known for their use in medicinal chemistry, particularly in the development of antipsychotic and antiemetic drugs.
Thienopyridines: A class of compounds with antiplatelet activity, used in cardiovascular medicine.
Uniqueness
The uniqueness of 2-(4-(10H-Pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-yl)-1-piperazinyl)ethanol 2-butenedioate lies in its combination of structural features from different classes of compounds. This hybrid structure may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
82619-59-8 |
|---|---|
Molecular Formula |
C20H23N5O5S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-(5-thia-2,9,14-triazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaen-8-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H19N5OS.C4H4O4/c22-9-8-20-4-6-21(7-5-20)16-12-10-23-11-14(12)18-15-13(19-16)2-1-3-17-15;5-3(6)1-2-4(7)8/h1-3,10-11,22H,4-9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
KWMNMZCQPJGVAL-WLHGVMLRSA-N |
Isomeric SMILES |
C1CN(CCN1CCO)C2=NC3=C(NC4=CSC=C42)N=CC=C3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=C(NC4=CSC=C42)N=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




